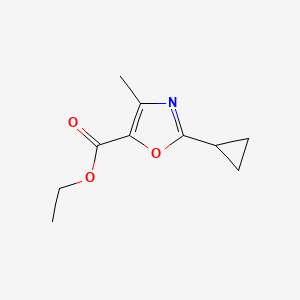
Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate
Overview
Description
Ethyl 3-amino-1-Boc-azetidine-3-carboxylate is a chemical compound with the CAS Number: 1011479-72-3 . It has a molecular weight of 244.29 . The IUPAC name for this compound is 1-tert-butyl 3-ethyl 3-amino-1,3-azetidinedicarboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 3-amino-1-Boc-azetidine-3-carboxylate is 1S/C11H20N2O4/c1-5-16-8 (14)11 (12)6-13 (7-11)9 (15)17-10 (2,3)4/h5-7,12H2,1-4H3 . The molecular structure of this compound can be further analyzed using this InChI code.
Physical And Chemical Properties Analysis
The predicted boiling point of Ethyl 3-aMino-1-Boc-azetidine-3-carboxylate is 313.9±42.0 °C . The predicted density is 1.166±0.06 g/cm3 . The predicted pKa value is 5.77±0.20 .
Scientific Research Applications
Organic Synthesis
Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate: is a valuable building block in organic synthesis. Its structure allows for the introduction of azetidine rings into more complex molecules, which can be beneficial for altering the pharmacokinetic properties of drug candidates. The Boc (tert-butoxycarbonyl) groups serve as protective groups that can be removed under mild acidic conditions, enabling further functionalization of the molecule .
Pharmaceutical Intermediates
This compound is used as an intermediate in the synthesis of various pharmaceuticals. Its azetidine ring is a common motif in many biologically active compounds, and the presence of both amino and carboxylate functional groups allows for the creation of diverse chemical entities through subsequent reactions .
Peptide Mimetics
The azetidine ring can act as a conformationally restricted peptide mimic. This is particularly useful in drug design, where the azetidine moiety can mimic a proline residue, potentially leading to enhanced stability and bioavailability of peptide-based therapeutics .
Material Science
In material science, Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate can be used to synthesize polymers with unique properties. The incorporation of azetidine units into polymer chains can lead to materials with increased toughness and resistance to chemical degradation .
Catalysis
The amino group in Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate can be utilized as a ligand in catalysis. It can coordinate to metal centers, potentially leading to novel catalysts for asymmetric synthesis or other transformations that require precise control over the reaction environment .
Bioconjugation
The compound’s reactive groups make it suitable for bioconjugation applications. It can be used to attach drugs, probes, or other molecules to biological targets such as proteins or nucleic acids, which is a key technique in targeted drug delivery and diagnostic assays .
Safety and Hazards
Ethyl 3-amino-1-Boc-azetidine-3-carboxylate has several safety precautions associated with it. It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P280, P301, P301, P312, P330 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .
properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O6/c1-8-22-11(19)16(17-12(20)23-14(2,3)4)9-18(10-16)13(21)24-15(5,6)7/h8-10H2,1-7H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJIVIPIMYPLEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(tert-Butyl-dimethyl-silanyloxy)-1-hydroxymethyl-cyclohexyl]-methanol](/img/structure/B1442091.png)


![5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442097.png)







![tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate](/img/structure/B1442111.png)

![5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442113.png)